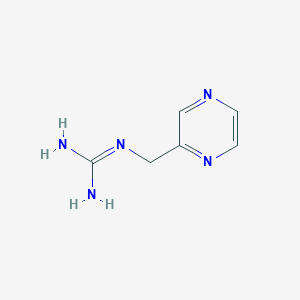![molecular formula C6H9N3O B15332530 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-ol](/img/structure/B15332530.png)
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-ol is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound features a triazole ring fused with a pyridine ring, forming a unique structure that is often explored for its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reagents used are typically commercially available and cost-effective to facilitate large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: The compound is used in the development of new materials and as an intermediate in chemical synthesis
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound has a similar triazole ring but is fused with a pyrazine ring instead of a pyridine ring.
Uniqueness
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-ol is unique due to its specific ring fusion and the presence of an alcohol group at the 8th position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C6H9N3O |
|---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-ol |
InChI |
InChI=1S/C6H9N3O/c10-5-2-1-3-9-6(5)7-4-8-9/h4-5,10H,1-3H2 |
InChI-Schlüssel |
IKBSBQBZCQFHFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=NC=NN2C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Methyl-2-cyclohexen-1-yl)sulfonyl]benzene](/img/structure/B15332447.png)




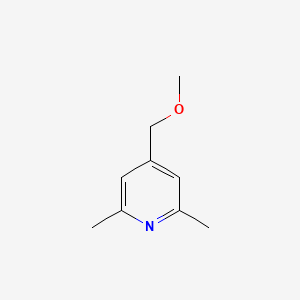
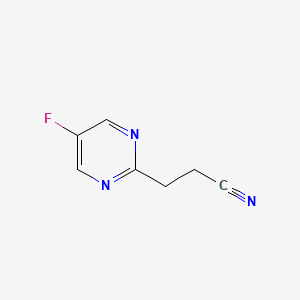
![8-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15332483.png)
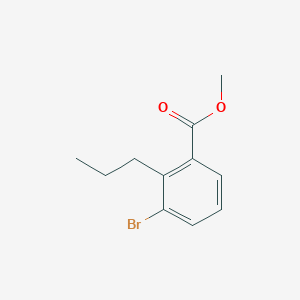
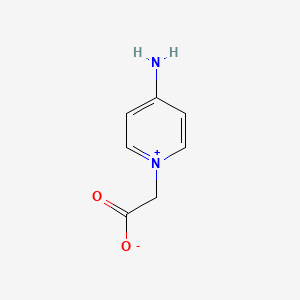
![7-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15332495.png)

![3-[4-(Dimethylamino)phenyl]-2-oxopropanoic acid](/img/structure/B15332513.png)
